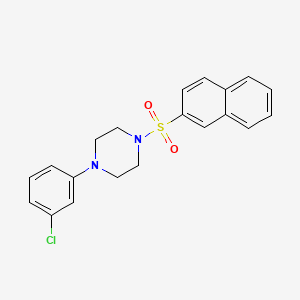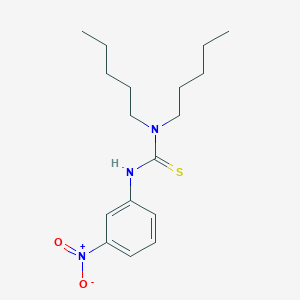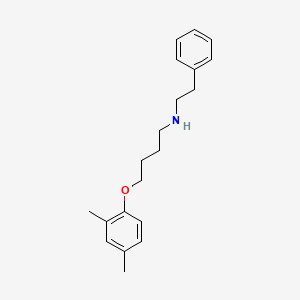
1-(3-chlorophenyl)-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(2-naphthylsulfonyl)piperazine, commonly known as CNP, is a chemical compound that belongs to the class of piperazine derivatives. CNP has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CNP is not fully understood. However, it is known to act as a modulator of various ion channels and receptors. CNP has been shown to increase the activity of voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of synaptic transmission. It has also been shown to activate TRPV1 channels, which are involved in pain perception.
Biochemical and Physiological Effects:
CNP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of synaptic transmission. CNP has also been shown to activate the cAMP/PKA signaling pathway, which is involved in the regulation of various cellular processes such as gene expression and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
CNP has several advantages for lab experiments. It is a potent and selective modulator of various ion channels and receptors, making it a useful tool for studying their function. CNP is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of CNP in lab experiments. CNP has been shown to have off-target effects on some ion channels and receptors, which can complicate the interpretation of results. Additionally, CNP is not a clinically approved drug, and its safety and efficacy have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the use of CNP in scientific research. One potential application is in the study of pain and its underlying mechanisms. CNP has been shown to activate TRPV1 channels, which are involved in pain perception. Further research could explore the potential of CNP as a therapeutic agent for pain management.
Another potential application is in the study of anxiety and depression. CNP has been shown to modulate the activity of several ion channels and receptors that are involved in the regulation of mood and emotion. Further research could explore the potential of CNP as a novel therapeutic agent for these conditions.
Conclusion:
In conclusion, CNP is a chemical compound that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. The synthesis method of CNP involves the reaction between 3-chloroaniline and 2-naphthalenesulfonyl chloride in the presence of piperazine. CNP has been shown to modulate the activity of various ion channels and receptors, and has several biochemical and physiological effects. While there are some limitations to the use of CNP in lab experiments, it has several potential future applications in the study of pain, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
CNP has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of several ion channels such as the voltage-gated calcium channels, NMDA receptors, and TRPV1 channels. CNP has also been used in studies related to pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c21-18-6-3-7-19(15-18)22-10-12-23(13-11-22)26(24,25)20-9-8-16-4-1-2-5-17(16)14-20/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOUNYJWUYHOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-(1,2-ethanediyl)bis(5-phenylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B4684542.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4684544.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4684552.png)

![4-(3,5-dimethyl-1-piperidinyl)-7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4684570.png)
![N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4684577.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide](/img/structure/B4684580.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B4684614.png)
![3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4684616.png)


![2-{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684629.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)